2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyridine ring
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(12-25-19-22-15-4-1-2-6-17(15)26-19)21-10-13-8-14(11-20-9-13)16-5-3-7-24-16/h1-9,11H,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYRZLDUNNBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thioether formation: The benzothiazole ring is then reacted with a halogenated acetamide to form the thioether linkage.
Pyridine and furan ring incorporation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is under investigation for several potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that compounds containing a benzo[d]thiazole moiety often exhibit antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound's structure may allow it to interact with specific enzymes and receptors involved in cancer cell proliferation. Preliminary studies suggest that it could inhibit tumor growth in vitro, warranting further exploration in vivo to assess its efficacy as an anticancer agent .
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been documented, indicating that this compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases .
Materials Science Applications
The unique photophysical properties of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties have been studied for use in OLED technology. Its ability to emit light when subjected to an electric current positions it as a potential candidate for enhancing the efficiency of OLED devices .
- Optoelectronic Devices : Beyond OLEDs, the compound's electronic properties may be harnessed in other optoelectronic applications, including sensors and photovoltaic cells, where efficient charge transport is essential .
Biological Studies
Research into the biological interactions of this compound is ongoing:
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, potentially inhibiting key enzymes or receptors related to disease processes .
- Case Studies : Various studies have documented the biological activity of similar compounds. For instance, derivatives with structural similarities have shown promising results against protozoal infections and other pathogenic microorganisms .
Mechanism of Action
The mechanism by which 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide include:
2-(benzo[d]thiazol-2-ylthio)succinic acid: This compound shares the benzothiazole and thioether moieties but differs in the presence of a succinic acid group.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound features a benzothiazole ring and a naphthalene ring, showing different photophysical properties.
3-aryl-2-(benzothiazol-2-ylthio)acrylonitrile: This compound includes an acrylonitrile group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzothiazole, furan, and pyridine rings, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 371.4 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Moiety : Cyclization of 2-aminothiophenol with carbon disulfide.
- Thioether Formation : Reaction with an alkyl halide.
- Isoxazole Ring Formation : 1,3-dipolar cycloaddition reaction.
- Coupling Reactions : Introduction of the furan ring and formation of the acetamide group .
Antimicrobial Activity
Research indicates that compounds with benzothiazole moieties often exhibit significant antimicrobial properties. The compound may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis and protein function .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies : It has shown promising results against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). For instance, similar benzothiazole derivatives have demonstrated IC50 values as low as 1.2 nM against SKRB-3 cells, indicating potent activity .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 7e | HepG2 | 48 | Induces apoptosis |
| 7d | A549 | 44 | Cell cycle arrest |
| 7f | SW620 | 4.3 | Apoptosis induction |
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds like this often target specific enzymes involved in cancer progression or microbial growth.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, a critical pathway for effective cancer therapy.
- Fluorescent Properties : The compound exhibits dual fluorescence emissions due to excited-state intramolecular proton transfer (ESIPT), which can be utilized in biological imaging .
Study on Anticancer Activity
In a study examining a series of benzothiazole derivatives, one compound demonstrated significant anticancer activity against multiple cell lines, including a notable induction of apoptosis in HepG2 cells at concentrations as low as 0.625 µM . Flow cytometry analysis revealed that treatment led to substantial increases in apoptotic cells, confirming the compound's effectiveness.
Comparison with Related Compounds
When compared to similar compounds like 2-(benzo[d]thiazol-2-ylthio)succinic acid , this compound exhibited enhanced biological activity due to its unique structural features combining benzothiazole, furan, and isoxazole rings .
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish between Cl/Br-containing impurities, critical for compounds with halogens in related structures .
How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- MD Simulations : Validate docking poses by simulating ligand-protein interactions over 100 ns, as applied in for benzoxazole derivatives .
What strategies are used to analyze contradictory spectral data during structural elucidation?
Q. Advanced Research Focus
- Elemental Analysis Cross-Check : Address discrepancies (e.g., C/N ratios) by repeating combustion analysis or using alternative purification methods (e.g., column chromatography) .
- Variable Temperature NMR : Resolve signal splitting caused by dynamic processes, as seen in for thiazole-acetamide tautomerism .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Core Modifications : Replace the furan ring with thiophene () or alter the pyridine substituents to modulate electron density and binding affinity .
- Bioisosteric Replacement : Substitute the benzo[d]thiazole with benzimidazole () to improve solubility while retaining activity .
What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Q. Basic Research Focus
Q. Advanced Research Focus
- 3D Tumor Spheroid Models : Mimic in vivo conditions to evaluate penetration and efficacy, building on methods in for benzoxazole compounds .
How can researchers address low reproducibility in synthetic yields across batches?
Q. Advanced Research Focus
- DoE (Design of Experiments) : Systematically vary parameters (solvent ratio, temperature) to identify critical factors, as shown in for optimizing thiazole-acetamide reactions .
- Quality Control of Reagents : Use Karl Fischer titration to ensure anhydrous conditions, reducing variability from moisture-sensitive intermediates .
What analytical methods are suitable for quantifying impurities in the final product?
Q. Basic Research Focus
- HPLC-DAD : Detect impurities >0.1% using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- LC-MS : Identify byproducts (e.g., unreacted starting materials) via molecular ion peaks .
How do researchers validate computational predictions of mechanism-of-action experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
